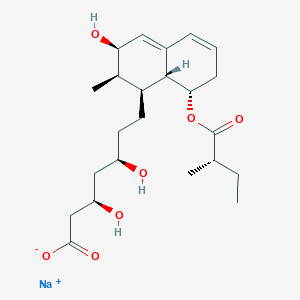
3- beta -Hydroxy Pravastatin Sodium Salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sodium;(3R,5R)-7-[(1S,2R,3R,8S,8aR)-3-hydroxy-2-methyl-8-[(2S)-2-methylbutanoyl]oxy-1,2,3,7,8,8a-hexahydronaphthalen-1-yl]-3,5-dihydroxyheptanoate is a complex organic compound with significant applications in various scientific fields. This compound is known for its intricate structure, which includes multiple hydroxyl groups and a hexahydronaphthalenyl moiety. It is often studied for its potential biological and chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Sodium;(3R,5R)-7-[(1S,2R,3R,8S,8aR)-3-hydroxy-2-methyl-8-[(2S)-2-methylbutanoyl]oxy-1,2,3,7,8,8a-hexahydronaphthalen-1-yl]-3,5-dihydroxyheptanoate involves multiple steps, including the protection and deprotection of hydroxyl groups, esterification, and selective reduction. The reaction conditions typically require controlled temperatures, specific catalysts, and solvents to ensure the desired stereochemistry and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.
Análisis De Reacciones Químicas
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The ester groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Grignard reagents, organolithium compounds.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can yield ketones, while reduction of the ester groups can produce primary alcohols.
Aplicaciones Científicas De Investigación
Cardiovascular Disease Prevention
Pravastatin is primarily prescribed for:
- Hyperlipidemia : It significantly lowers low-density lipoprotein (LDL) cholesterol levels.
- Cardiovascular Risk Reduction : Clinical trials have demonstrated that Pravastatin reduces the incidence of major cardiovascular events, including heart attacks and strokes, particularly in patients with existing cardiovascular diseases or diabetes .
Immunomodulatory Effects
Recent studies indicate that Pravastatin also exhibits immunomodulatory properties , which may be beneficial in treating conditions characterized by chronic inflammation. Its ability to modulate immune responses has been explored in various settings, including autoimmune diseases .
Cancer Research
Research has suggested that statins, including Pravastatin, may have a role in cancer treatment due to their effects on cell proliferation and apoptosis. Some studies have indicated that Pravastatin can inhibit the growth of certain cancer cells by inducing cell death pathways .
Clinical Trials
Several clinical trials have assessed the efficacy of Pravastatin in various populations:
- A landmark study published in the New England Journal of Medicine demonstrated that Pravastatin significantly reduced cardiovascular events in high-risk patients compared to placebo .
- Another trial focused on patients with type 2 diabetes showed that Pravastatin not only lowered cholesterol but also improved endothelial function .
Observational Studies
Observational studies have further supported the role of Pravastatin in reducing cardiovascular mortality. For instance, a cohort study involving elderly patients indicated a marked reduction in mortality rates among those treated with Pravastatin compared to untreated individuals .
Comparative Data Table
Mecanismo De Acción
The mechanism of action of Sodium;(3R,5R)-7-[(1S,2R,3R,8S,8aR)-3-hydroxy-2-methyl-8-[(2S)-2-methylbutanoyl]oxy-1,2,3,7,8,8a-hexahydronaphthalen-1-yl]-3,5-dihydroxyheptanoate involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the observed biological effects. The compound may bind to enzymes, receptors, or other proteins, altering their activity and function.
Comparación Con Compuestos Similares
Similar Compounds
4,4’-Difluorobenzophenone: An organic compound used as a precursor to high-performance polymers.
4,5-Dihydroxy-1,3-benzenedisulfonic acid disodium salt monohydrate: An antioxidant compound structurally similar to vitamin E.
Uniqueness
Sodium;(3R,5R)-7-[(1S,2R,3R,8S,8aR)-3-hydroxy-2-methyl-8-[(2S)-2-methylbutanoyl]oxy-1,2,3,7,8,8a-hexahydronaphthalen-1-yl]-3,5-dihydroxyheptanoate is unique due to its complex structure and multiple functional groups
Propiedades
Número CAS |
1246814-88-9 |
|---|---|
Fórmula molecular |
C23H35NaO7 |
Peso molecular |
446.5 g/mol |
Nombre IUPAC |
sodium;(3R,5R)-7-[(1S,2R,3R,8S,8aR)-3-hydroxy-2-methyl-8-[(2S)-2-methylbutanoyl]oxy-1,2,3,7,8,8a-hexahydronaphthalen-1-yl]-3,5-dihydroxyheptanoate |
InChI |
InChI=1S/C23H36O7.Na/c1-4-13(2)23(29)30-20-7-5-6-15-10-19(26)14(3)18(22(15)20)9-8-16(24)11-17(25)12-21(27)28;/h5-6,10,13-14,16-20,22,24-26H,4,7-9,11-12H2,1-3H3,(H,27,28);/q;+1/p-1/t13-,14+,16+,17+,18-,19-,20-,22-;/m0./s1 |
Clave InChI |
QMLCOLOJNAKCFF-TWYLDBRHSA-M |
SMILES |
CCC(C)C(=O)OC1CC=CC2=CC(C(C(C12)CCC(CC(CC(=O)[O-])O)O)C)O.[Na+] |
SMILES isomérico |
CC[C@H](C)C(=O)O[C@H]1CC=CC2=C[C@@H]([C@@H]([C@@H]([C@@H]12)CC[C@H](C[C@H](CC(=O)[O-])O)O)C)O.[Na+] |
SMILES canónico |
CCC(C)C(=O)OC1CC=CC2=CC(C(C(C12)CCC(CC(CC(=O)[O-])O)O)C)O.[Na+] |
Sinónimos |
3β-iso-Pravastatin Sodium Salt; [1S-[1α(βS*,δS*),2α,3α,8β(R*),8aα]]-1,2,3,7,8,8a-Hexahydro-β,δ,3-trihydroxy-2-methyl-8-(2-methyl-1-oxobutoxy)-1-naphthaleneheptanoic Acid; |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















